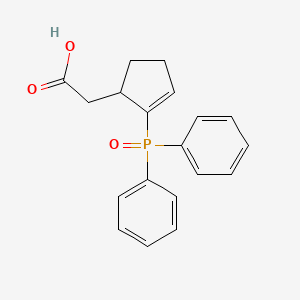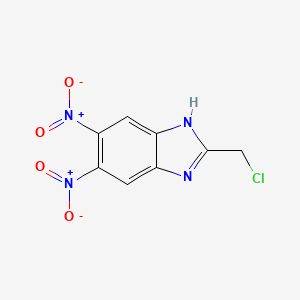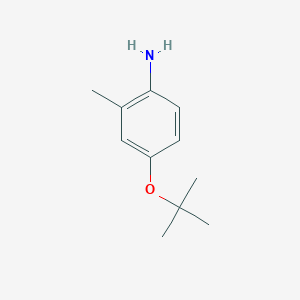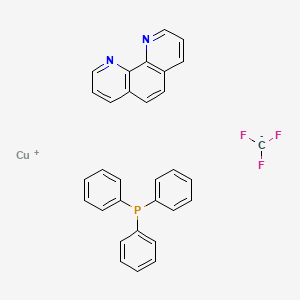![molecular formula C22H18ClNO4S B12518354 (2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518354.png)
(2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a complex organic compound that features a thiophene ring substituted with a chlorine atom, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Thiophene Functionalization: The thiophene ring is chlorinated using reagents like N-chlorosuccinimide (NCS) under mild conditions to introduce the chlorine atom at the 3-position.
Fmoc Protection: The amino acid moiety is protected using Fmoc chloride in the presence of a base such as sodium carbonate to form the Fmoc-protected amino acid.
Coupling Reaction: The chlorinated thiophene and the Fmoc-protected amino acid are coupled using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at various positions, such as the reduction of the Fmoc group using piperidine to yield the free amino acid.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Piperidine, lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base like triethylamine
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Free amino acid, deprotected thiophene derivatives
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications and derivatizations.
Biology
The compound’s amino acid moiety makes it a potential candidate for peptide synthesis and modification. It can be incorporated into peptides to study protein interactions and functions.
Medicine
Due to its structural complexity, this compound may serve as a lead compound in drug discovery. Its various functional groups allow for the exploration of different biological activities and interactions with molecular targets.
Industry
In material science, the compound can be used to create novel materials with specific properties, such as conductive polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action of (2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its amino acid moiety and thiophene ring. The Fmoc group can be removed to expose the active amino acid, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Another compound with a chlorinated functional group, used in surface modification and material science.
Thiophene derivatives: Compounds with similar thiophene rings, used in organic electronics and pharmaceuticals.
Uniqueness
What sets (2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid apart is its combination of a thiophene ring, a chlorine substituent, an Fmoc-protected amino acid, and its potential for diverse applications in various fields. This unique structure allows for a wide range of chemical reactions and modifications, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C22H18ClNO4S |
|---|---|
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
(2R)-3-(3-chlorothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H18ClNO4S/c23-18-9-10-29-20(18)11-19(21(25)26)24-22(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,19H,11-12H2,(H,24,27)(H,25,26)/t19-/m1/s1 |
Clave InChI |
LCRAHVGLFGFUDO-LJQANCHMSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=CS4)Cl)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CS4)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12518279.png)

![3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride](/img/structure/B12518301.png)
![1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine](/img/structure/B12518305.png)
![Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate](/img/structure/B12518307.png)
![2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518314.png)






